molecular formula C13H15FN2O3 B359640 [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid CAS No. 1033399-99-3

[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid

Cat. No. B359640
CAS RN: 1033399-99-3
M. Wt: 266.27g/mol
InChI Key: LNUINKOTEGBAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid” is a specialty product used for proteomics research . It has a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly provided for this compound in the search results.

Scientific Research Applications

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have found clinical applications, primarily targeting depression, psychosis, or anxiety. These compounds, including buspirone and trazodone, undergo extensive metabolic transformations leading to 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This class of compounds demonstrates the complex interplay between pharmacodynamics and pharmacokinetics, highlighting the importance of metabolism and distribution in their therapeutic effects (Caccia, 2007).

Nucleophilic Aromatic Substitution in Drug Synthesis

The manipulation of arylpiperazine compounds through nucleophilic aromatic substitution plays a critical role in synthetic chemistry. This method enables the quantitative synthesis of various derivatives, showcasing the versatility of arylpiperazine compounds in creating pharmacologically active molecules with potential therapeutic applications (Pietra & Vitali, 1972).

Salicylic Acid Derivatives and COX-Inhibition

Salicylic acid derivatives, closely related in structure to arylpiperazine derivatives, exhibit significant anti-inflammatory and analgesic activities. These compounds, such as ASA, have been studied for their COX-inhibition properties, offering insights into the development of alternative compounds with reduced gastric toxicity (Tjahjono et al., 2022).

Antimicrobial and Antitubercular Applications

Piperazine derivatives have demonstrated efficacy in treating tuberculosis, with compounds like Macozinone showing promise in clinical studies. The targeted inhibition of essential bacterial enzymes by these derivatives underscores their potential in addressing drug-resistant bacterial strains (Makarov & Mikušová, 2020).

DNA Binding and Pharmacological Actions

Compounds like Hoechst 33258, which include piperazine derivatives, bind to the minor groove of DNA, indicating their utility in biological staining and potential as radioprotectors or topoisomerase inhibitors. This application illustrates the broad utility of arylpiperazine derivatives beyond their direct therapeutic uses (Issar & Kakkar, 2013).

Mechanism of Action

Target of Action

The primary targets of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid . Future studies should aim to elucidate these pathways to better understand the compound’s mechanism of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, half-life, and potential toxicity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these influences is crucial for optimizing the compound’s use in research and potential therapeutic applications.

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-3-1-2-9(6-10)8-16-5-4-15-13(19)11(16)7-12(17)18/h1-3,6,11H,4-5,7-8H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUINKOTEGBAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid

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